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Introduction
dmDNA31 is a potent, rifamycin-class antibiotic designed for targeted delivery to eliminate

intracellular bacteria, a significant challenge in treating persistent and recurrent infections. It

functions as the cytotoxic payload in Antibody-Antibiotic Conjugates (AACs), such as

DSTA4637S, which leverages the specificity of monoclonal antibodies to deliver dmDNA31
directly to bacteria that are subsequently internalized by host cells. This targeted approach

enhances the therapeutic window of the antibiotic, minimizing systemic exposure and

associated toxicities. These notes provide detailed protocols and data for the application of

dmDNA31 in the study of intracellular bacterial pathogens, particularly Staphylococcus aureus.

Mechanism of Action of dmDNA31-based AACs
DSTA4637S, an investigational AAC, is comprised of a human monoclonal antibody targeting

the β-N-acetylglucosamine (β-GlcNAc) modification of wall teichoic acid on the surface of S.

aureus. This antibody is connected via a protease-cleavable valine-citrulline (VC) linker to

dmDNA31. The mechanism for delivering dmDNA31 to intracellular bacteria is a multi-step

process:

Binding: The antibody component of the AAC binds specifically to the surface of S. aureus.
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Phagocytosis: Host phagocytic cells, such as macrophages, recognize and internalize the

AAC-bound bacteria.

Phagolysosomal Fusion: The phagosome containing the bacteria and AAC fuses with a

lysosome.

Payload Release: Within the acidic and protease-rich environment of the phagolysosome,

lysosomal enzymes like cathepsins cleave the VC linker.

Bacterial Killing: The released, active dmDNA31 exerts its bactericidal effect by inhibiting the

bacterial DNA-dependent RNA polymerase, leading to the death of the intracellular bacteria.

[1][2]
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Caption: Mechanism of dmDNA31 delivery via an Antibody-Antibiotic Conjugate (AAC).

Quantitative Data Summary
The following tables summarize the available quantitative data for dmDNA31 and its

corresponding AAC, DSTA4637A/S.

Table 1: In Vitro Activity of dmDNA31
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Parameter Organism Value Reference

Minimum Inhibitory

Concentration (MIC)
S. aureus <10 nM

Genentech, Inc.

(unpublished)

Frequency of

Spontaneous

Resistance

S. aureus ~3.9 x 10⁻⁷
Genentech, Inc.

(unpublished)

Table 2: In Vivo Efficacy of DSTA4637A in a Mouse Bacteremia Model

Treatment Group Dose Outcome Reference

DSTA4637A
25 mg/kg and 50

mg/kg (single dose)

Substantial reduction

in bacterial load in

kidneys, heart, and

bones.

[1]

DSTA4637A
50 mg/kg (single

dose)

Superior to 3 days of

vancomycin

treatment.

[1]

DSTA4637A +

Vancomycin

15-100 mg/kg (single

dose) + 110 mg/kg

vancomycin (BID for 3

days)

≥75% probability of

reducing CFU below

the limit of detection

(250 CFU) in the

kidney.

[1]

Table 3: Cytotoxicity Data
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Compound Cell Line Value (CC₅₀) Reference

dmDNA31 Mammalian cells

Data not publicly

available. A high

therapeutic index is

expected due to

targeted delivery.

N/A

DSTA4637A N/A

Well-tolerated in rats

and monkeys at doses

up to 500 mg/kg and

250 mg/kg,

respectively.

[1]

Experimental Protocols
Protocol 1: In Vitro Intracellular Killing Assay
(Gentamicin Protection Assay)
This protocol is a standard method to quantify the efficacy of an antimicrobial agent against

intracellular bacteria.
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Preparation

Infection & Treatment

Quantification

1. Seed host cells
(e.g., macrophages, endothelial cells)

in 24-well plates.

3. Infect host cells with S. aureus
(e.g., MOI of 10) for 1-2 hours.

2. Culture S. aureus to
mid-log phase.

4. Wash cells to remove
extracellular bacteria.

5. Add gentamicin to kill remaining
extracellular bacteria (1 hour).

6. Wash cells to remove gentamicin.

7. Add media with DSTA4637S
or control compounds.

8. Incubate for desired time
(e.g., 24 hours).

9. Wash cells to remove treatment.

10. Lyse host cells with a detergent
(e.g., 0.1% Triton X-100).

11. Perform serial dilutions of lysate
and plate on agar.

12. Incubate plates and count
Colony Forming Units (CFU).

Click to download full resolution via product page

Caption: Workflow for an in vitro intracellular killing (gentamicin protection) assay.
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Materials:

Host cell line (e.g., J774 macrophages, human umbilical vein endothelial cells - HUVECs)

Staphylococcus aureus strain (e.g., USA300)

Appropriate cell culture medium

Fetal Bovine Serum (FBS)

24-well tissue culture plates

Gentamicin

DSTA4637S or dmDNA31

Phosphate Buffered Saline (PBS)

0.1% Triton X-100 in PBS

Tryptic Soy Agar (TSA) plates

Procedure:

Cell Seeding: Seed host cells into 24-well plates at a density that will result in a confluent

monolayer on the day of infection. Incubate overnight.

Bacterial Culture: Inoculate S. aureus into Tryptic Soy Broth (TSB) and grow to mid-

logarithmic phase.

Infection: Wash the host cell monolayer with PBS. Infect the cells with S. aureus at a

Multiplicity of Infection (MOI) of 10 in serum-free medium. Centrifuge the plates to

synchronize infection and incubate for 1-2 hours.

Extracellular Bacteria Removal: Wash the cells three times with PBS. Add fresh medium

containing gentamicin (e.g., 100 µg/mL) to kill extracellular bacteria and incubate for 1 hour.
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Treatment: Wash the cells three times with PBS to remove the gentamicin. Add fresh

medium containing various concentrations of DSTA4637S, a control antibiotic (e.g.,

vancomycin), or vehicle control.

Incubation: Incubate the treated cells for a predetermined period (e.g., 24 hours).

Quantification of Intracellular Bacteria:

Wash the cells three times with PBS.

Lyse the cells by adding 0.1% Triton X-100 and incubating for 10 minutes.

Perform serial dilutions of the cell lysate in PBS.

Plate the dilutions onto TSA plates and incubate overnight at 37°C.

Count the colonies to determine the number of viable intracellular bacteria (CFU/mL).

Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol measures the effect of a compound on the viability of host cells.

Materials:

Host cell line (same as in the intracellular killing assay)

96-well tissue culture plates

DSTA4637S or dmDNA31

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

Cell Seeding: Seed host cells into a 96-well plate at an appropriate density and incubate

overnight.
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Treatment: Add serial dilutions of DSTA4637S or dmDNA31 to the wells. Include wells with

untreated cells (negative control) and cells treated with a known cytotoxic agent (positive

control).

Incubation: Incubate the plate for a period that corresponds to the duration of the intracellular

killing assay (e.g., 24 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will

reduce the yellow MTT to purple formazan crystals.

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the

viability against the compound concentration to determine the 50% cytotoxic concentration

(CC₅₀).

Protocol 3: Mouse Bacteremia Model for In Vivo Efficacy
This protocol provides a general framework for evaluating the in vivo efficacy of DSTA4637A

against a systemic S. aureus infection.
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Infection Phase

Treatment Phase

Endpoint Analysis

1. Intravenously infect mice
(e.g., SCID mice) with a lethal

dose of S. aureus (e.g., 1 x 10^7 CFU).

2. Allow infection to establish
(e.g., 24 hours).

3. Administer a single intravenous dose
of DSTA4637A, vehicle control,
or standard-of-care antibiotic.

4. Monitor mice for clinical signs
and body weight changes.

5. Euthanize mice at a predetermined
time point (e.g., Day 4 or 7 post-infection).

6. Aseptically harvest organs
(kidneys, heart, bones).

7. Homogenize tissues in PBS.

8. Serially dilute homogenates
and plate for CFU enumeration.

Click to download full resolution via product page

Caption: General workflow for a mouse bacteremia model to test in vivo efficacy.
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Materials:

Immunocompromised mice (e.g., SCID mice, 6-8 weeks old)

Staphylococcus aureus strain (e.g., USA300)

DSTA4637A

Vehicle control

Standard-of-care antibiotic (e.g., vancomycin)

Sterile PBS

Tissue homogenizer

Procedure:

Infection: Infect mice via tail vein injection with approximately 1 x 10⁷ CFU of S. aureus.[3]

Treatment: At 24 hours post-infection, administer a single intravenous dose of DSTA4637A

(e.g., 25 or 50 mg/kg), vehicle control, or a standard-of-care antibiotic.[1]

Monitoring: Monitor the health of the animals daily.

Endpoint: At a specified time point (e.g., day 4 or 7 post-infection), euthanize the mice.

Bacterial Load Determination:

Aseptically harvest target organs (e.g., kidneys, heart, femurs).

Weigh the organs and homogenize them in a known volume of sterile PBS.

Perform serial dilutions of the tissue homogenates.

Plate the dilutions on TSA plates and incubate overnight at 37°C.

Count the colonies and express the bacterial load as CFU per gram of tissue.
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Signaling Pathways
Current research indicates that the primary mechanism of action of dmDNA31, when delivered

via an AAC, is direct bactericidal activity through the inhibition of bacterial DNA-dependent RNA

polymerase. There is no substantial evidence to suggest that dmDNA31 or the DSTA4637S

conjugate significantly modulates host cell signaling pathways as a primary mode of action.

The therapeutic effect is attributed to the targeted killing of intracellular bacteria.

Conclusion
dmDNA31, as the payload of the antibody-antibiotic conjugate DSTA4637S, represents a

promising strategy for eradicating intracellular bacterial reservoirs. The provided protocols offer

a framework for researchers to investigate its efficacy and mechanism of action in relevant

preclinical models. The targeted delivery system highlights a novel approach to overcoming the

challenges associated with treating persistent bacterial infections.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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